molecular formula C11H16N2O6 B1634449 2'-O-methyl-5-methyluridine CAS No. 55486-09-4

2'-O-methyl-5-methyluridine

Cat. No.: B1634449
CAS No.: 55486-09-4
M. Wt: 272.25 g/mol
InChI Key: YHRRPHCORALGKQ-FDDDBJFASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methyl-5-methyluridine typically involves the methylation of uridine at the 2’-hydroxyl group of the ribose and the 5-position of the uracil ring. One method involves the use of methyl iodide and a strong base to achieve the methylation . Another approach employs enzymatic methods, where specific methyltransferases catalyze the methylation process .

Industrial Production Methods: Industrial production of 2’-O-methyl-5-methyluridine can be achieved through biotechnological methods, utilizing engineered microorganisms that express the necessary methyltransferases. These microorganisms can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyl-5-methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-O-Methyl-5-methyluridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2’-O-Methyl-5-methyluridine is unique due to the presence of both methyl groups at the 2’-O and 5-positions, which confer enhanced stability and functional properties to RNA molecules. This dual methylation is not commonly found in other modified nucleosides, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRPHCORALGKQ-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970832
Record name 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55486-09-4
Record name 5-Methyl-2′-O-methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55486-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methylribothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-methyl-5-methyluridine
Reactant of Route 2
2'-O-methyl-5-methyluridine
Reactant of Route 3
2'-O-methyl-5-methyluridine
Reactant of Route 4
2'-O-methyl-5-methyluridine
Reactant of Route 5
2'-O-methyl-5-methyluridine
Reactant of Route 6
2'-O-methyl-5-methyluridine

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